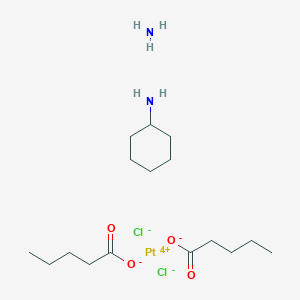
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid” is a compound with the molecular weight of 265.31 . Its IUPAC name is (2R)-2-({[(benzyloxy)carbonyl]amino}methyl)-3-methylbutanoic acid .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which is an efficient reagent for esterification of amino acids of all classes . This method offers convenience, mild conditions, and good to excellent yields .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H19NO4/c1-10(2)12(13(16)17)8-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction could be a potential chemical reaction involving this compound . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 6 . The topological polar surface area is 66.8 Ų .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
Cbz-N-methyl-D-leucine is widely used in the synthesis of pharmaceutical compounds. Its role as a protective group for amines allows for the selective formation of amide bonds, which are fundamental in creating peptide linkages. This compound is particularly useful in the synthesis of complex molecules where selective deprotection is required .
Peptide Chemistry
In peptide chemistry, Cbz-N-methyl-D-leucine serves as an essential building block. It is employed in solid-phase peptide synthesis (SPPS) to protect the amino group during the coupling of amino acids, preventing unwanted side reactions and ensuring the correct sequence is formed .
Enzyme Inhibition Studies
Researchers utilize Cbz-N-methyl-D-leucine in enzyme inhibition studies to understand the mechanism of action of various enzymes. By incorporating this compound into substrates or inhibitors, scientists can study the interaction with specific enzymes, aiding in the development of new drugs .
Material Science
In material science, Cbz-N-methyl-D-leucine can be used to modify the surface properties of materials. Its incorporation into polymers can enhance biocompatibility, making it valuable for medical device manufacturing .
Bioconjugation
Cbz-N-methyl-D-leucine is instrumental in bioconjugation techniques. It allows for the attachment of biomolecules to surfaces or other molecules, which is crucial in the development of biosensors and diagnostic assays .
Advanced Oxidation Processes
The compound’s stability under oxidative conditions makes it a candidate for studying advanced oxidation processes. It can serve as a model compound to understand the degradation pathways of pharmaceuticals in wastewater treatment .
Reference Standards for Testing
In analytical chemistry, Cbz-N-methyl-D-leucine is used as a reference standard. Its well-defined properties allow for the calibration of instruments and validation of analytical methods in pharmaceutical testing .
Transcription Factor Research
Cbz-N-methyl-D-leucine’s structure is similar to naturally occurring amino acids that play a role in the regulation of transcription factors. This similarity can be exploited to study the molecular mechanisms of transcription factors in secondary metabolism, which has implications for plant breeding and the production of beneficial secondary metabolites .
Zukünftige Richtungen
Amino acid methyl esters, such as “®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid”, are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials . Therefore, the future directions of this compound could involve its use in these areas.
Wirkmechanismus
Biochemical Pathways
More research is needed to determine the downstream effects of this compound .
Pharmacokinetics
Some physicochemical properties that may influence its pharmacokinetics have been reported :
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : No
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
Action Environment
Eigenschaften
IUPAC Name |
(2R)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXSGOBGRXNJLM-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














